N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide
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Overview
Description
N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often used as a building block in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methyl-4-(phenylamino)-3,4-dihydroquinoline with a suitable carbonylating agent to introduce the carbonyl group. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential as a drug candidate for treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(phenylamino)-3,4-dihydroquinoline: Shares the quinoline core and phenylamino group but lacks the carbonyl and sulfonamide functionalities.
4-aminobenzenesulfonamide: Contains the sulfonamide group but lacks the quinoline core and carbonyl group.
Uniqueness
N-(4-{[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}phenyl)methanesulfonamide is unique due to its combination of a quinoline core, carbonyl group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-(4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-17-16-22(25-19-8-4-3-5-9-19)21-10-6-7-11-23(21)27(17)24(28)18-12-14-20(15-13-18)26-31(2,29)30/h3-15,17,22,25-26H,16H2,1-2H3 |
InChI Key |
KCIJVZDZECUOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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